molecular formula C22H24ClN3O2 B602092 4-[(4-chlorophenyl)methyl]-2-[(4R)-1-methyl-1-oxidoazepan-1-ium-4-yl]phthalazin-1-one CAS No. 1346617-18-2

4-[(4-chlorophenyl)methyl]-2-[(4R)-1-methyl-1-oxidoazepan-1-ium-4-yl]phthalazin-1-one

Cat. No.: B602092
CAS No.: 1346617-18-2
M. Wt: 397.91
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Description

4-[(4-chlorophenyl)methyl]-2-[(4R)-1-methyl-1-oxidoazepan-1-ium-4-yl]phthalazin-1-one is a chemically defined derivative of the well-characterized H1 receptor antagonist, Azelastine . This compound is offered exclusively for research applications and is not intended for diagnostic or therapeutic use. The core structure of this molecule is based on the 1(2H)-phthalazinone scaffold, which is known to be associated with significant biological activity. Researchers will find value in this specific derivative for its potential in structure-activity relationship (SAR) studies, particularly due to the presence of the N-oxide moiety on the azepane ring, which can influence the compound's polarity, solubility, and metabolic profile . The parent compound, Azelastine, has a established triple mechanism of action that includes blocking histamine H1 receptors, inhibiting the release of inflammatory mediators, and interfering with other pathways like leukotriene and platelet-activating factor (PAF) . This makes related analogues of high interest for investigating inflammatory pathways and allergic response mechanisms in vitro. Furthermore, recent research has indicated that compounds within this structural class may possess in vitro antiviral properties, including activity against respiratory viruses such as SARS-CoV-2, by potentially interfering with viral entry mechanisms . This opens avenues for investigation in virology and infectious disease research. Our product is supplied with comprehensive analytical data to ensure identity and purity, providing researchers with a reliable tool for their investigative work in pharmacology, medicinal chemistry, and biochemistry.

Properties

IUPAC Name

4-[(4-chlorophenyl)methyl]-2-[(4R)-1-methyl-1-oxidoazepan-1-ium-4-yl]phthalazin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24ClN3O2/c1-26(28)13-4-5-18(12-14-26)25-22(27)20-7-3-2-6-19(20)21(24-25)15-16-8-10-17(23)11-9-16/h2-3,6-11,18H,4-5,12-15H2,1H3/t18-,26?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFWLGALGCDUDAP-QOBPCVTDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1(CCCC(CC1)N2C(=O)C3=CC=CC=C3C(=N2)CC4=CC=C(C=C4)Cl)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[N+]1(CCC[C@H](CC1)N2C(=O)C3=CC=CC=C3C(=N2)CC4=CC=C(C=C4)Cl)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1346617-18-2
Record name (R)-Azelastine N-Oxide
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Hydrogen Peroxide Oxidation

ParameterConditionYieldReference
Oxidizing Agent30% H2O282%
SolventMethanol
Temperature25°C, 12 hours

m-Chloroperoxybenzoic Acid (m-CPBA)

ParameterConditionYieldReference
Oxidizing Agentm-CPBA88%
SolventDichloromethane
Temperature0°C to room temperature

The N-oxide formation is confirmed via mass spectrometry (m/z 397.9) and 1H-NMR, which shows deshielding of the azepane methyl group (δ 3.35 ppm).

Stereochemical Control and Purification

Chiral resolution is critical for obtaining the 4R enantiomer. Techniques include:

Chiral Chromatography

Using a cellulose-based chiral stationary phase (Chiralpak IC), the racemic mixture is separated with a hexane/isopropanol mobile phase.

Crystallization-Induced Diastereomer Resolution

Forming diastereomeric salts with (+)-dibenzoyl-L-tartaric acid selectively crystallizes the 4R isomer.

Industrial-Scale Production

Continuous flow reactors optimize safety and efficiency for large-scale synthesis:

ParameterConditionOutcomeReference
Reactor TypeMicrofluidic90% conversion
CatalystTitanium silicalite95% selectivity
Throughput5 kg/day

Analytical Characterization

Final product validation employs:

  • 1H-NMR : Aromatic protons (δ 7.18–8.26 ppm), CH2Ph (δ 4.29 ppm), and N-oxide methyl (δ 3.35 ppm).

  • HPLC : Purity >99% (C18 column, acetonitrile/water).

  • Melting Point : 206–207°C.

Challenges and Optimization

  • Oxidation Selectivity : Over-oxidation to nitrones is mitigated by controlling H2O2 stoichiometry.

  • Stereochemical Drift : Low temperatures (0–5°C) during amination preserve enantiomeric excess .

Chemical Reactions Analysis

Types of Reactions: ®-Azelastine N-Oxide undergoes various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.

    Reduction: Reduction reactions can revert the N-oxide back to the parent azelastine compound.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen or oxygen atoms.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-CPBA

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed:

    Oxidation: Higher oxidized forms of azelastine

    Reduction: Azelastine

    Substitution: Various substituted azelastine derivatives

Scientific Research Applications

®-Azelastine N-Oxide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and stereochemistry.

    Biology: Investigated for its potential enhanced antihistamine activity and reduced side effects compared to azelastine.

    Medicine: Explored for its potential use in treating allergic conditions with improved efficacy.

    Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems.

Mechanism of Action

The mechanism of action of ®-Azelastine N-Oxide involves its interaction with histamine receptors, particularly the H1 receptor. The N-oxide group may enhance the binding affinity and selectivity of the compound, leading to more effective inhibition of histamine-induced allergic responses. The molecular pathways involved include the blockade of histamine receptors and the subsequent prevention of allergic symptoms such as itching, sneezing, and inflammation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Phthalazinone Family

Table 1: Key Structural and Pharmacological Comparisons
Compound Name / ID Molecular Formula Molecular Weight (g/mol) Key Substituents Pharmacological Activity Reference
Azelastine Hydrochloride C₂₂H₂₄ClN₃O•HCl 418.36 - 4-Chlorobenzyl
- Oxidized 1-methylazepan-4-yl
Antihistamine, Anti-inflammatory
4-(4-Chlorobenzyl)-6(7)-formyl-2-methylphthalazin-1(2H)-one (Compound 24) C₁₇H₁₃ClN₂O₂ 312.75 - 4-Chlorobenzyl
- Formyl group at C6/C7
- Methyl group at C2
Not reported (synthetic intermediate)
4-Benzylphthalazin-1-ylamino derivatives (10a-j) Variable (e.g., C₂₀H₁₆ClN₃O) ~350–400 - Benzyl or substituted benzyl
- Amino or sulfonic acid groups
Antimicrobial, Anticancer (hypothesized)
1-(4-Chlorophenyl)-2-(4-methyl-1H-pyrazol-1-yl)ethan-1-one (Compound 1) C₁₂H₁₀ClN₃O 247.68 - 4-Chlorophenyl
- Pyrazolyl group
Pseudo-natural product screening
Key Observations :

Substituent Impact on Bioactivity: Azelastine’s oxidized azepane moiety enhances its polarity and binding affinity to histamine H₁ receptors compared to non-oxidized analogues like Compound 24, which lacks clinical activity . The 4-chlorobenzyl group is a conserved feature across analogues, contributing to lipophilicity and receptor interaction .

Synthetic Pathways :

  • Azelastine derivatives are synthesized via nucleophilic substitution of 4-benzylphthalazin-1-yl precursors, similar to methods used for Compound 24 and 10a-j .
  • Advanced computational tools like SHELXL (for crystallography) and Multiwfn (for wavefunction analysis) are critical for structural validation .

Pharmacokinetic and Physicochemical Comparisons

Table 2: Physicochemical Properties
Property Azelastine Hydrochloride Compound 24 4-Benzylphthalazin-1-ylamino Derivatives
LogP 3.1 (predicted) 2.8 2.5–3.5
Solubility High (due to HCl salt) Low (neutral form) Variable (depends on substituents)
pKa 9.2 (amine) 7.8 (formyl group) 8.5–10.0 (amino groups)
Key Observations :
  • Azelastine’s hydrochloride salt improves aqueous solubility, enhancing bioavailability compared to neutral analogues like Compound 24 .
  • The formyl group in Compound 24 reduces basicity, limiting its utility in physiological environments .

Biological Activity

The compound 4-[(4-chlorophenyl)methyl]-2-[(4R)-1-methyl-1-oxidoazepan-1-ium-4-yl]phthalazin-1-one is a derivative of phthalazinone, which has gained attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C15H14ClN2OC_{15}H_{14}ClN_{2}O with a molecular weight of approximately 270.71 g/mol . The structural characteristics include a phthalazinone core with a chlorophenyl group and an oxidoazepane moiety, contributing to its unique biological properties.

PropertyValue
Molecular FormulaC15H14ClN2O
Molecular Weight270.71 g/mol
CAS Number53242-88-9
Purity>95% (HPLC)

Antihistaminic Properties

Research indicates that derivatives of phthalazinone exhibit significant antihistaminic activity . The compound has shown potential in inhibiting histamine receptors, which can be beneficial in treating allergic reactions and conditions such as asthma.

Neuroprotective Effects

Studies have demonstrated that this compound may possess neuroprotective properties . It appears to mitigate oxidative stress in neuronal cells, potentially offering therapeutic avenues for neurodegenerative diseases.

Antimicrobial Activity

Preliminary investigations suggest that the compound exhibits antimicrobial activity against various bacterial strains. Its effectiveness can be attributed to its ability to disrupt bacterial cell membranes, although further studies are required to elucidate the exact mechanisms involved.

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the chlorophenyl group enhances lipophilicity, facilitating better interaction with cellular membranes and biological targets.

Study 1: Antihistaminic Activity

In a controlled study involving animal models, administration of the compound resulted in a significant reduction in allergic responses compared to a placebo group. The results were quantified using histamine-induced bronchoconstriction assays, demonstrating efficacy similar to established antihistamines.

Study 2: Neuroprotection

A recent study published in a peer-reviewed journal explored the neuroprotective effects of this compound on cultured neurons exposed to oxidative stress. Results indicated a marked increase in cell viability and a reduction in markers of apoptosis when treated with the compound.

Q & A

Basic: What synthetic strategies are recommended for preparing 4-[(4-chlorophenyl)methyl]-2-[(4R)-1-methyl-1-oxidoazepan-1-ium-4-yl]phthalazin-1-one, and how can intermediates be optimized?

Methodological Answer:
A modular synthesis approach is recommended:

Core Construction: Start with phthalazin-1-one scaffold formation via cyclization of substituted anthranilic acid derivatives.

Substituent Introduction:

  • Introduce the 4-chlorophenylmethyl group via nucleophilic aromatic substitution or Friedel-Crafts alkylation under anhydrous conditions (e.g., AlCl₃ catalysis).
  • Attach the (4R)-1-methyl-1-oxidoazepan-1-ium-4-yl moiety using a Buchwald-Hartwig amination or Mitsunobu reaction for stereochemical control .

Optimization:

  • Use HPLC (High-Performance Liquid Chromatography) to monitor intermediate purity.
  • Adjust solvent polarity (e.g., DMF for solubility vs. EtOAc for crystallization) to improve yields.
  • Employ column chromatography (silica gel, gradient elution) for purification of intermediates.

Basic: How should crystallization experiments be designed to obtain high-quality single crystals for X-ray diffraction?

Methodological Answer:

Solvent Screening: Test solvent pairs (e.g., methanol/water, DMSO/ether) using slow evaporation or vapor diffusion techniques.

Temperature Control: Use a temperature gradient (4°C to 25°C) to slow nucleation and enhance crystal growth.

Crystal Handling: Mount crystals in inert oil (e.g., Paratone-N) to prevent dehydration.

Refinement: Use SHELXL ( ) for structure refinement, applying restraints for disordered regions (e.g., the azepane ring) and validating with R-factor convergence (<5%).

Advanced: What computational methods are suitable for analyzing electronic structure and charge distribution?

Methodological Answer:

Wavefunction Analysis:

  • Use Multiwfn ( ) to calculate electrostatic potential (ESP) maps and electron localization function (ELF).
  • Perform Natural Population Analysis (NPA) to quantify partial charges on the chlorophenyl and azepane groups.

DFT Studies:

  • Optimize geometry at the B3LYP/6-311+G(d,p) level.
  • Compare HOMO-LUMO gaps with experimental UV-Vis spectra to validate computational models.

Topological Analysis: Evaluate bond critical points (BCPs) via Quantum Theory of Atoms in Molecules (QTAIM) to assess intramolecular interactions .

Advanced: How can discrepancies in reported biological activity data be systematically investigated?

Methodological Answer:

Assay Validation:

  • Compare IC₅₀ values across studies using standardized assays (e.g., fluorescence polarization vs. radiometric assays).
  • Control for batch-to-batch purity variations via LC-MS and impurity reference standards (e.g., EP impurities in ).

Structural Confirmation:

  • Re-analyze compound identity using 2D NMR (¹H-¹³C HSQC, HMBC) to rule out regioisomeric byproducts.

Biological Replicates: Perform dose-response curves in triplicate across multiple cell lines (e.g., HEK293 vs. HeLa) to assess cell-type specificity.

Advanced: What strategies resolve contradictions between experimental and computational conformational data?

Methodological Answer:

Molecular Dynamics (MD): Simulate the compound’s conformation in explicit solvent (e.g., water, DMSO) using AMBER or GROMACS. Compare torsional angles with X-ray data (e.g., θ for the azepane ring).

Refinement Cross-Check:

  • Re-process raw diffraction data in SHELXL ( ) with alternate refinement models (e.g., anisotropic vs. isotropic displacement parameters).
  • Validate hydrogen bonding networks using Hirshfeld surface analysis.

Experimental-Computational Hybrid: Overlay DFT-optimized structures with experimental XRD coordinates (RMSD <0.5 Å) to identify steric clashes or electrostatic mismatches .

Basic: What spectroscopic techniques are critical for characterizing this compound’s purity and structure?

Methodological Answer:

NMR:

  • ¹H/¹³C NMR in DMSO-d₆ or CDCl₃ to confirm substituent integration (e.g., 4-chlorophenyl methyl protons at δ 4.2–4.5 ppm).
  • Use DEPT-135 to distinguish CH₂ and CH₃ groups in the azepane ring.

Mass Spectrometry:

  • High-resolution ESI-MS to confirm molecular ion [M+H]⁺ (expected m/z: calculated via ).

Elemental Analysis: Match experimental C/H/N percentages with theoretical values (deviation <0.4%).

Advanced: How can researchers investigate the stereochemical stability of the (4R)-azepane moiety under physiological conditions?

Methodological Answer:

Chiral HPLC: Use a Chiralpak AD-H column with hexane/isopropanol (90:10) to monitor enantiomeric excess over time.

Circular Dichroism (CD): Track Cotton effects at λ = 220–250 nm to detect racemization in PBS buffer (pH 7.4, 37°C).

Computational Modeling: Calculate energy barriers for epimerization via transition-state theory (Gaussian 09, M06-2X functional) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-[(4-chlorophenyl)methyl]-2-[(4R)-1-methyl-1-oxidoazepan-1-ium-4-yl]phthalazin-1-one
Reactant of Route 2
Reactant of Route 2
4-[(4-chlorophenyl)methyl]-2-[(4R)-1-methyl-1-oxidoazepan-1-ium-4-yl]phthalazin-1-one

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